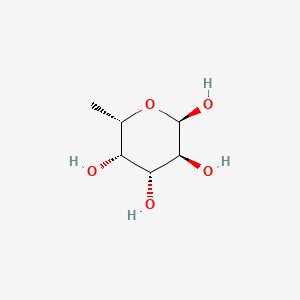

6-Deoxy-a-L-galactopyranose

Vue d'ensemble

Description

L’Alpha-L-Fucose est un désoxyhexose, un sucre à six carbones qui ne possède pas de groupe hydroxyle sur le carbone en position 6. C’est un composant courant de nombreux glycanes et glycolipides N- et O-liés produits par les cellules mammaliennes . Ce monosaccharide joue un rôle crucial dans divers processus biologiques, notamment les réactions de transfusion sanguine, l’adhésion leucocyte-endothéliale médiée par les sélectines et les interactions hôte-microbe .

Méthodes De Préparation

L’Alpha-L-Fucose peut être préparé selon plusieurs méthodes :

Synthèse chimique : Elle implique l’hydrolyse du fucoïdan avec des acides minéraux tels que les acides sulfurique ou chlorhydrique.

Synthèse enzymatique : Utilisation d’enzymes comme les alpha-L-fucosidases, qui catalysent l’hydrolyse des fucosides et/ou le transfert de résidus fucosyle.

Fermentation microbienne : Certains micro-organismes peuvent être modifiés génétiquement pour produire de l’Alpha-L-Fucose par le biais de processus de fermentation.

Séparation et purification à partir d’algues : L’Alpha-L-Fucose peut également être extrait des algues, bien que cette méthode nécessite un développement supplémentaire pour une production à grande échelle.

Analyse Des Réactions Chimiques

L’Alpha-L-Fucose subit diverses réactions chimiques :

Hydrolyse : Catalysée par les alpha-L-fucosidases, entraînant la formation de L-fucose et d’un alcool.

Transglycosylation : Cette réaction implique le transfert de résidus fucosyle vers des molécules acceptrices, formant des composés fucosylés.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels de la molécule de fucose, conduisant à différents dérivés.

Les réactifs courants utilisés dans ces réactions comprennent le para-nitrophényl-α-L-fucopyranoside (pNP-Fuc) et divers acides pour l’hydrolyse . Les principaux produits formés comprennent les oligosaccharides du lait maternel fucosylés et d’autres glycanes bioactifs .

Applications De Recherche Scientifique

Glycobiology Research

6-Deoxy-α-L-galactopyranose serves as a critical substrate in glycobiology, where it is utilized to study glycan structures and their biological functions. Its derivatives, such as 2-O-(6-deoxy-α-L-galactopyranosyl)-D-galactose, are employed to investigate enzyme specificity and substrate interactions in glycosylation processes. For instance, β-galactosidases from various origins have shown unexpected regioselectivity when acting on galactose derivatives, indicating the potential for tailored enzymatic reactions that could lead to novel glycan structures .

Medicinal Chemistry

In medicinal chemistry, 6-deoxy-α-L-galactopyranose has been explored for its potential therapeutic applications. Its derivatives have been synthesized and tested for biological activity against various cancer cell lines. For example, compounds derived from 6-deoxy-α-L-galactopyranose have demonstrated cytotoxic effects on HepG2 cells with an IC50 value of 2.57 µM, suggesting their utility as chemotherapeutic agents . Furthermore, these compounds have shown antibacterial properties against pathogens like E. coli, highlighting their potential in developing antimicrobial therapies .

Biochemical Applications

The compound's role in biochemical research is notable, particularly in the synthesis of complex carbohydrates and the study of metabolic pathways. Research has demonstrated that 6-deoxy-α-L-galactopyranose can be enzymatically converted into various derivatives that serve as inhibitors or substrates in metabolic pathways. For instance, UDP-6-deoxy-D-galactose has been synthesized and evaluated for its transfer rates to glycoproteins, providing insights into carbohydrate metabolism and enzyme kinetics .

Case Study 1: Enzymatic Synthesis

A study highlighted the enzymatic transfer of 6-deoxy-D-galactosyl residues to glycoproteins using bovine beta-(1→4)-galactosyltransferase. The results indicated that the transfer rates of 6-deoxy-D-galactose were significantly lower than those of D-galactosyl transfer, showcasing its specificity and potential applications in glycoprotein engineering .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of synthesized compounds derived from 6-deoxy-α-L-galactopyranose against MDA-MB-231 breast cancer cells. The study found that these compounds exhibited significant growth inhibition, suggesting their potential as novel anticancer agents .

Data Tables

Mécanisme D'action

L’Alpha-L-Fucose exerce ses effets principalement par son incorporation dans les glycanes et les glycolipides. Ces structures fucosylées sont impliquées dans divers processus cellulaires, notamment les événements de signalisation médiés par la famille des récepteurs Notch et l’adhésion médiée par les sélectines . L’enzyme alpha-L-fucosidase catalyse l’hydrolyse des alpha-L-fucosides, jouant un rôle clé dans la dégradation et le remodelage des glycanes .

Comparaison Avec Des Composés Similaires

L’Alpha-L-Fucose est unique parmi les hexoses en raison de l’absence de groupe hydroxyle en position 6 et de sa configuration L . Les composés similaires comprennent :

Glucose : Un hexose courant avec un groupe hydroxyle en position 6.

Galactose : Un autre hexose qui diffère par l’orientation du groupe hydroxyle sur le quatrième carbone.

N-acétylglucosamine : Un dérivé du glucose avec un groupe acétyle lié à l’atome d’azote.

L’Alpha-L-Fucose se démarque par ses rôles spécifiques dans les processus biologiques et ses caractéristiques structurales uniques .

Activité Biologique

6-Deoxy-α-L-galactopyranose (6-deoxygalactose) is a monosaccharide that has garnered attention in the field of glycobiology due to its role in various biological processes and potential applications in medicine. This article provides a comprehensive overview of the biological activity of 6-deoxy-α-L-galactopyranose, including its biosynthesis, functional roles, and implications for health and disease.

Biosynthesis

6-Deoxy-α-L-galactopyranose is synthesized through pathways involving nucleotide sugars such as GDP-6-deoxygalactose. The biosynthetic pathway is crucial for the incorporation of this sugar into glycan structures on cell surfaces, particularly in pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa. These organisms utilize 6-deoxyhexoses to form cell surface glycans that play significant roles in virulence and immune evasion .

Table 1: Biosynthetic Pathways of 6-Deoxy-α-L-galactopyranose

| Pathway Component | Description |

|---|---|

| Nucleotide Sugar | GDP-6-deoxygalactose |

| Key Enzymes | Glycosyltransferases |

| Organisms | H. pylori, P. aeruginosa |

Biological Functions

The biological functions of 6-deoxy-α-L-galactopyranose are diverse, impacting several physiological processes:

- Cell Adhesion and Recognition : 6-Deoxy sugars are integral to the structure of glycoproteins and glycolipids, influencing cell-cell interactions and immune responses. For instance, fucosylated glycans, which include deoxygalactose, are essential for leukocyte adhesion and migration .

- Immune Modulation : The presence of 6-deoxy sugars on glycoproteins can modulate immune responses. Fucose, a related deoxysugar, has been shown to influence T-cell activation and cytokine release, indicating that similar mechanisms may apply to 6-deoxy-α-L-galactopyranose .

- Pathogen Interaction : In bacterial pathogens, 6-deoxygalactose contributes to the structural integrity of polysaccharides that protect against host immune responses. This has implications for developing novel antibacterial therapies targeting these biosynthetic pathways .

Research Findings

Recent studies have highlighted the importance of 6-deoxy-α-L-galactopyranose in various biological contexts:

- Cancer Research : Alterations in fucosylation patterns, including those involving 6-deoxy sugars, have been associated with cancer progression and metastasis. Monitoring these changes can provide insights into tumor behavior and patient prognosis .

- Metabolic Labeling Studies : Research utilizing metabolic reporters such as Ac4-6AzGal has demonstrated the incorporation of deoxysugars into O-linked glycosylation sites in mammalian cells. This suggests potential applications in tracking glycosylation dynamics under pathological conditions .

Case Studies

- Helicobacter pylori Infection : A study demonstrated that the biosynthesis of 6-deoxyhexoses is critical for the virulence of H. pylori. Inhibiting the enzymes involved in this pathway reduced bacterial adherence to gastric epithelial cells, highlighting a potential therapeutic target .

- Fucosylation and Immune Response : In a model of autoimmune disease, altered fucosylation patterns were observed in T-cells from affected individuals. The presence of 6-deoxy sugars was linked to changes in cytokine profiles, suggesting a role in modulating immune responses during disease states .

Propriétés

IUPAC Name |

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318356 | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

985 mg/mL | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6696-41-9 | |

| Record name | α-L-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-L-fucose mediate cell-cell interactions?

A1: Alpha-L-fucose often occupies terminal or preterminal positions in oligosaccharide chains found on cell surfaces. [] These fucosylated oligosaccharides act as ligands for selectins, a family of calcium-dependent adhesion molecules present on endothelial cells and leukocytes. [] This interaction mediates the initial tethering and rolling of leukocytes along the endothelium, crucial steps in inflammation and immune responses. []

Q2: What are the downstream effects of alpha-L-fucose-mediated cell adhesion?

A2: Alpha-L-fucose-dependent cell adhesion triggers intracellular signaling cascades, influencing diverse cellular processes, including:

- Leukocyte trafficking: Fucosylated selectin ligands on leukocytes interact with E- and P-selectins on activated endothelium, facilitating leukocyte recruitment to inflammatory sites. []

- Tumor metastasis: Increased fucosylation on cancer cells enhances their adhesion to endothelial cells, potentially contributing to hematogenous metastasis. [, ]

- Notch signaling: Fucosylation of Notch receptors and ligands modulates Notch signaling, a pathway implicated in cell fate determination, proliferation, and differentiation. []

Q3: What is the molecular formula and weight of alpha-L-fucose?

A3: The molecular formula of alpha-L-fucose is C6H12O5, and its molecular weight is 164.16 g/mol.

Q4: Is there any spectroscopic data available for alpha-L-fucose?

A4: Yes, studies have utilized various spectroscopic techniques to characterize alpha-L-fucose. For instance, infrared (IR) and Raman spectroscopy have been employed to analyze the vibrational spectra of alpha-L-fucose in its crystalline state. [] This data provides insights into the molecule's vibrational modes and intermolecular interactions. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, has been crucial in determining the structure and configuration of alpha-L-fucose, including the anomeric configuration of its glycosidic linkages. [, ]

Q5: How do structural modifications of alpha-L-fucose affect its biological activity?

A5: Modifications to alpha-L-fucose's structure can significantly impact its recognition by lectins and other binding partners, influencing its biological activity.

- Position of fucose: The position of alpha-L-fucose within an oligosaccharide is crucial for its recognition. For instance, alpha-L-fucose linked alpha-(1→4) to subterminal beta-D-galactose, or linked to N-acetylglucosamine, prevents binding by the Evonymus europaea lectin. []

- Presence of other sugars: The presence and linkage of other sugars within the oligosaccharide can influence alpha-L-fucose's binding affinity. For example, the removal of alpha-D-galactose, alpha-L-fucose, or N-acetyl-beta-D-glucosamine linked to the beta-D-galactosyl residue in the blood group B tetrasaccharide reduces the binding potency to the Evonymus europaea lectin. []

Q6: Can you provide an example of a study that investigates the SAR of alpha-L-fucose?

A6: A study utilizing site-directed mutagenesis on the lima bean lectin (LBL) revealed that altering specific amino acids within the lectin's carbohydrate-binding site changed its specificity for extended carbohydrate structures containing alpha-L-fucose. [] This demonstrates how subtle structural changes in both the ligand and its binding partner impact recognition and binding affinity.

Q7: What are some in vitro models used to study the biological effects of alpha-L-fucose?

A7: Various in vitro models are employed, including:

- Cell adhesion assays: These assess the ability of alpha-L-fucose-containing molecules to mediate cell-cell interactions. Studies have used static adhesion assays to evaluate tumor cell adhesion to ECM components like fibronectin, laminin, and collagen I, as well as dynamic flow chamber systems to analyze tumor cell rolling on endothelial cells. [, ]

- Enzyme activity assays: These measure the activity of enzymes involved in alpha-L-fucose metabolism, such as alpha-L-fucosidase, to understand how alterations in fucosylation affect cellular processes. [, , , ]

Q8: Are there any animal models used to study the role of alpha-L-fucose in vivo?

A8: Yes, animal models, including mice, are used to investigate the role of alpha-L-fucose in various physiological and pathological processes:

- Chimeric-transgenic mice: These mice are engineered to express a reporter gene under the control of specific promoters, allowing researchers to track the effects of altering alpha-L-fucose metabolism on cell fate determination and lineage specification in the intestinal epithelium. []

- Tumor models: In vivo studies using tumor xenograft models have demonstrated the role of alpha-L-fucose in tumor growth, invasion, and metastasis. [, , ]

Q9: Is alpha-L-fucose considered a potential biomarker for any diseases?

A9: Yes, aberrant alpha-L-fucose expression is implicated in various diseases, making it a potential biomarker:

- Cancer: Increased fucosylation is associated with tumor progression and metastasis in several cancers, including breast cancer. [, ] Measuring fucosylated proteins or enzymes involved in fucosylation could potentially serve as diagnostic or prognostic markers.

- Inflammation: Altered fucosylation patterns have been linked to inflammatory conditions. []

Q10: What are some analytical methods used to study alpha-L-fucose?

A10: Several techniques are employed, including:

- Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding affinities, to detect and localize alpha-L-fucose-containing glycoconjugates in tissues and cells. [, , , , , , , , , , , , ]

- Chromatographic techniques: Methods like gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate and quantify alpha-L-fucose from complex mixtures. [, ]

- Mass spectrometry: This technique is applied to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of alpha-L-fucose-containing molecules. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: This technique elucidates the structure and configuration of alpha-L-fucose-containing molecules. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.